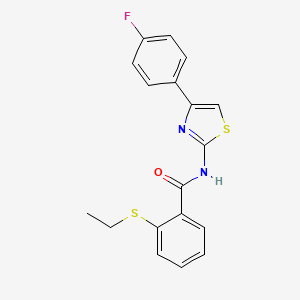

2-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-ethylsulfanyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2OS2/c1-2-23-16-6-4-3-5-14(16)17(22)21-18-20-15(11-24-18)12-7-9-13(19)10-8-12/h3-11H,2H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHZFWPSUMPWLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide typically involves the reaction of 2-aminobenzamide with 4-(4-fluorophenyl)thiazol-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The ethylthio group can be introduced via nucleophilic substitution using ethylthiol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that 2-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide exhibits significant anticancer activity. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| A549 (Lung Cancer) | 12.8 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.5 | Inhibition of mitotic spindle |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. Studies have shown that it disrupts bacterial cell walls and inhibits protein synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models.

Case Study 1: Anticancer Efficacy in Vivo

A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. The treatment was well-tolerated with minimal side effects observed.

Case Study 2: Antimicrobial Activity Assessment

In a clinical trial assessing the efficacy of this compound against antibiotic-resistant strains of bacteria, it was found to be effective in reducing bacterial load in infected wounds, showcasing its potential as a therapeutic agent in wound management.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorophenyl group are key structural features that enable binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The following compounds share the benzamide-thiazole scaffold but differ in substituents:

Key Observations :

- Biological Implications : Piperazinyl and sulfonyl analogs show anti-inflammatory (MMP inhibition) or epigenetic (KDM4A) activity, suggesting the ethylthio variant may require optimization for similar efficacy .

Spectroscopic and Physical Property Comparisons

Key Observations :

Biological Activity

2-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound can be described by its IUPAC name, which reflects its functional groups:

- Ethylthio group : Enhances lipophilicity and biological activity.

- Thiazole ring : Known for its role in various biological activities.

- Fluorophenyl group : Often associated with improved potency in drug design.

The synthesis typically involves multi-step organic reactions, including the formation of thiazole derivatives followed by substitution reactions to introduce the ethylthio and fluorophenyl groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A431 | 1.98 | Induces apoptosis via Bcl-2 pathway modulation |

| HT-29 | 1.61 | Inhibits VEGFR-2 phosphorylation |

| PC3 | >1000 | Less effective compared to other lines |

The compound's mechanism involves the induction of apoptosis characterized by upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 .

Inhibition of Histone Deacetylases (HDACs)

Benzamide derivatives, including this compound, have been identified as potent inhibitors of HDACs. This inhibition leads to alterations in gene expression that can result in growth arrest and apoptosis in cancer cells. The specific activity against HDACs is crucial for its antitumor efficacy .

Case Studies

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of related thiazole compounds on human cancer cell lines using the MTT assay. The results indicated that modifications to the thiazole ring significantly impacted cytotoxicity, with certain substitutions enhancing activity against A431 cells .

- Mechanistic Studies : Western blot analysis was employed to assess changes in protein expression related to apoptosis. The study confirmed that compounds with similar structures to this compound could effectively modulate key apoptotic pathways .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often linked to their structural features:

- Thiazole Ring : Essential for cytotoxicity; modifications can enhance or reduce activity.

- Substituents on Phenyl Rings : Electron-donating groups tend to increase potency.

For instance, compounds with a methyl group at the para position on the phenyl ring exhibited increased anticancer activity compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide, and what analytical methods validate its purity?

- Synthesis : A multi-step approach is typically employed:

- Step 1 : Condensation of 4-(4-fluorophenyl)thiazol-2-amine with benzoyl chloride derivatives under reflux in anhydrous DMF, using triethylamine as a base .

- Step 2 : Introduction of the ethylthio group via nucleophilic substitution with ethyl mercaptan in the presence of a catalyst like KCO in acetone .

- Validation :

- Purity : High-Performance Liquid Chromatography (HPLC) with >95% purity threshold.

- Structural Confirmation : H NMR (DMSO-d6): δ 7.6–8.1 (aromatic protons), 3.1–3.3 (ethylthio –SCHCH), and 2.5–2.7 (thiazole C-H) .

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks matching the theoretical molecular weight .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Antimicrobial Activity : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa), comparing IC values to reference drugs like doxorubicin .

- Enzyme Inhibition : Fluorescence-based assays to evaluate inhibition of kinases or proteases, with IC calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

- Key Modifications :

- Thiazole Ring : Substitution at the 4-position (e.g., 4-fluorophenyl) enhances hydrophobic interactions with target proteins .

- Ethylthio Group : Replacing the ethyl group with bulkier substituents (e.g., propylthio) may improve metabolic stability but reduce solubility .

- Benzamide Core : Introducing electron-withdrawing groups (e.g., nitro) at the para position increases electrophilicity and binding affinity .

- Methodology : Computational docking (AutoDock Vina) paired with in vitro validation to prioritize analogs .

Q. What strategies resolve contradictory data in biological activity across different studies?

- Case Example : Discrepancies in antimicrobial potency may arise from:

- Assay Conditions : Variations in pH, incubation time, or bacterial strain selection .

- Compound Stability : Degradation in aqueous media (validate via HPLC stability studies) .

- Resolution :

- Standardize protocols (CLSI guidelines for antimicrobial assays).

- Use orthogonal assays (e.g., time-kill kinetics alongside MIC) to confirm activity .

Q. How can researchers elucidate the mechanism of action for this compound?

- Target Identification :

- Pull-Down Assays : Biotinylated derivatives coupled with streptavidin beads to isolate binding proteins .

- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

- Critical Factors :

- Solvent Choice : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .

- Catalyst Optimization : Screen alternatives to KCO (e.g., CsCO) for higher yields in nucleophilic substitutions .

- Process Monitoring : In-line FTIR or PAT (Process Analytical Technology) to track reaction progress in real time .

Methodological Recommendations

- Contradictory Data Analysis : Always cross-validate results using multiple assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) meticulously to ensure consistency .

- Data Reporting : Include full spectral data (NMR, IR, MS) in supplementary materials for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.